molecular formula C10H12O3 B1329363 2',4'-Dimethoxyacetophenone CAS No. 829-20-9

2',4'-Dimethoxyacetophenone

Cat. No. B1329363
CAS RN: 829-20-9
M. Wt: 180.2 g/mol
InChI Key: VQTDPCRSXHFMOL-UHFFFAOYSA-N
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Patent
US04065504

Procedure details

10 g of acetovanillone (0.06 mol) was methylated with 10.25 g of dimethyl sulfate (0.083 mol) and 8.0 g of sodium carbonate. The reaction mixture was stirred at 80°-90° C for 2 hr. while 6 ml of water were added dropwise over the last 1.2 hr. Addition of water, acidification, and extraction with benzene produced a nearly quantitative yield of 2,4-dimethoxyacetophenone containing less than 0.3% acetovanillone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6](OC)[CH:5]=1)=[O:3].S(OC)([O:16][CH3:17])(=O)=O.[C:20](=O)([O-])[O-].[Na+].[Na+].O>C1C=CC=CC=1>[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:9]([O:10][CH3:20])=[CH:11][C:12]=1[O:16][CH3:17])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
10.25 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80°-90° C for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)C1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.